2,3,6-Trifluoropyridin-4-amine
Overview
Description
2,3,6-Trifluoropyridin-4-amine is a chemical compound with the molecular formula C5H3F3N2 . It is a type of fluorinated pyridine . Fluorinated pyridines are interesting due to their unique physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Molecular Structure Analysis
The molecular weight of 2,3,6-Trifluoropyridin-4-amine is 148.086 g/mol . The exact mass and monoisotopic mass are 148.02483259 g/mol . The compound has a density of 1.5±0.1 g/cm3 .
Physical And Chemical Properties Analysis
2,3,6-Trifluoropyridin-4-amine has a boiling point of 251.2±35.0 °C at 760 mmHg . The compound is characterized by a topological polar surface area of 38.9 Ų . It has a complexity of 122 .
Scientific Research Applications
Synthetic Technology Optimization
- Optimization of Synthetic Technology : Li Sheng-song (2010) improved the synthetic technology of 3,5-dichloro-2,6-difluoropyridin-4-amine, leading to a simplified operation with mild reaction conditions, which has high application prospects (Li Sheng-song, 2010).
Catalysis and Reaction Mechanisms
- Catalyzed Aminomethylation : Haruki Nagae et al. (2015) reported that group 3 metal triamido complexes, especially yttrium and gadolinium, effectively catalyze ortho-C-H bond addition of pyridine derivatives in aminomethylation reactions (Nagae et al., 2015).
Synthesis and Nucleophilic Aromatic Substitution
- Regioselective Nucleophilic Substitution : Gabriel Podolan et al. (2015) explored the reactions of pentafluoropyridine and 2,4,6-trifluoropyridine with primary and secondary amines, achieving high regioselectivity and yielding 4-aminopyridine derivatives (Podolan et al., 2015).
Polymerization and Material Applications
- Hyperbranched Polyimides for Gas Separation : J. Fang et al. (2000) synthesized a series of aromatic hyperbranched polyimides, which showed potential in gas separation applications (Fang et al., 2000).
Fluorescence and Metal Ion Affinities
- Fluorescence and Metal Ion Binding Properties : Jian Liang et al. (2009) studied the fluorescence and metal ion binding properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, highlighting their potential in various applications (Liang et al., 2009).
Reaction Mechanisms and Synthesis
- Synthesis of Pyridine Derivatives : Mi Zhi-yuan (2010) conducted a study on synthesizing 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, providing insights into reaction mechanisms and synthesis processes (Zhi-yuan, 2010).
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3,6-Trifluoropyridin-4-amine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2,3,6-trifluoropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRFOLPUTPVEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553974 | |
Record name | 2,3,6-Trifluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoropyridin-4-amine | |
CAS RN |
63489-55-4 | |
Record name | 2,3,6-Trifluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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